(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid
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Overview
Description
(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is a complex organic compound belonging to the benzoxazepine family. This compound is characterized by its unique spiro structure, which contributes to its distinct chemical and biological properties. Benzoxazepines are known for their diverse pharmacological activities, making them valuable in medicinal chemistry research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of substituted isoindole derivatives to access the benzoxazepine core . The reaction conditions typically include the use of cyclization agents and solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave heating have been employed to synthesize related benzoxazepine analogs . Additionally, esterification of biologically active salicylanilides with N-protected amino acids has been used to access benzoxazepines .
Chemical Reactions Analysis
Types of Reactions
(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazepine derivatives, which can exhibit different pharmacological properties.
Scientific Research Applications
(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: The compound’s properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid involves its interaction with specific molecular targets. The compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to cytotoxic effects . This mechanism is mediated through its binding to cellular proteins and disruption of normal cell division processes.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,5-benzoxazepine: This compound shares a similar core structure but differs in its substituents and biological activity.
4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine]: Another related compound with a spiro structure, synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone.
Uniqueness
(3R)-6’-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1’-tetralin]-7-carboxylic acid is unique due to its specific spiro configuration and the presence of a chlorine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18ClNO3 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
(4R)-7-chlorospiro[2,3-dihydro-1H-naphthalene-4,3'-4,5-dihydro-2H-1,5-benzoxazepine]-7'-carboxylic acid |
InChI |
InChI=1S/C19H18ClNO3/c20-14-4-5-15-12(8-14)2-1-7-19(15)10-21-16-9-13(18(22)23)3-6-17(16)24-11-19/h3-6,8-9,21H,1-2,7,10-11H2,(H,22,23)/t19-/m1/s1 |
InChI Key |
JXZIUGGBWCCSFA-LJQANCHMSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)Cl)[C@]3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C1)CNC4=C(C=CC(=C4)C(=O)O)OC3 |
Origin of Product |
United States |
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